molecular formula C15H11NO2 B2899797 Methyl 2-(3-cyanophenyl)benzoate CAS No. 352616-88-7

Methyl 2-(3-cyanophenyl)benzoate

Cat. No.: B2899797
CAS No.: 352616-88-7
M. Wt: 237.258
InChI Key: YOBFYHQCHLMCDQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyanophenyl)benzoate is a synthetic biphenyl derivative of interest in organic chemistry and pharmaceutical research. This compound features a benzoate core substituted with a cyano group on the pendant phenyl ring, a structure commonly found in intermediates for bioactive molecules . Its molecular formula is C15H11NO2, and it is part of a class of compounds explored for their utility in developing pharmacophores and other complex organic materials . Researchers value this compound as a potential building block in synthetic pathways, particularly in reactions involving the formation of carbon-nitrogen double bonds (C=N), which are fundamental to creating a wide range of nitrogen-containing compounds like imines and hydrazones . These reactions are pivotal in constructing libraries of compounds for screening against various biological targets. The biphenyl scaffold, to which this compound belongs, is a privileged structure in medicinal chemistry, often associated with high affinity and specificity for a broad range of protein targets . As such, this compound serves as a versatile precursor in the synthesis of more complex molecules with potential anti-tumour, antiviral, antifungal, and antibacterial activities . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to the relevant safety data sheet prior to use.

Properties

IUPAC Name

methyl 2-(3-cyanophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15(17)14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBFYHQCHLMCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways

Established Synthetic Routes to Methyl 2-(3-cyanophenyl)benzoate

The construction of the biphenyl (B1667301) core is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for achieving this transformation. researchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl systems. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org The synthesis of functionalized biphenyls, such as this compound, is a common application of this methodology. arabjchem.org

For the synthesis of this compound, a typical Suzuki-Miyaura coupling would involve the reaction of methyl 2-bromobenzoate (B1222928) with 3-cyanophenylboronic acid. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and requires a base, like potassium carbonate, to facilitate the reaction. arabjchem.org The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Typical Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentExampleRole
Aryl Halide Methyl 2-bromobenzoateElectrophile
Organoboron Reagent 3-Cyanophenylboronic acidNucleophile
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Catalyst
Base K₂CO₃, Na₂CO₃Activates the organoboron reagent
Solvent Toluene, DMF, EthanolReaction medium

The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. For instance, sterically hindered aryl halides can be challenging substrates, sometimes favoring non-carbonylative pathways. rsc.org To address this, slow addition of the boronic acid can be employed to suppress unwanted side reactions and improve the yield of the desired product. rsc.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. nih.gov It is known for its high reactivity and functional group tolerance.

Ullmann Reaction: This is a classic method for synthesizing symmetric biphenyls through the copper-mediated coupling of two aryl halide molecules. acs.org Modern variations have expanded its scope to include unsymmetrical biphenyls.

Stille Coupling: This reaction pairs an organotin compound (organostannane) with an organohalide, catalyzed by palladium. acs.org It is highly versatile but is often avoided due to the toxicity of organotin compounds.

Hiyama Coupling: This involves the coupling of an organosilicon compound with an organohalide, activated by a fluoride (B91410) source and catalyzed by palladium.

These alternative methods provide a broader toolbox for synthetic chemists to construct the biphenyl scaffold of this compound, each with its own advantages and limitations regarding substrate scope, reaction conditions, and catalyst systems. acs.org

The introduction of the methyl ester and cyano groups can be achieved either before or after the formation of the biphenyl core.

Esterification is a fundamental reaction in organic synthesis. acs.org If the biphenyl core is synthesized with a carboxylic acid group at the 2-position, it can be converted to the methyl ester via Fischer esterification, reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be activated, for example, by converting it to an acyl chloride, which then readily reacts with methanol to form the ester. acs.org

The nitrile group can be introduced through various methods. One common approach is the Sandmeyer reaction, where an amino group is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide. Another method is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide. tandfonline.com Furthermore, a nitrile group can be synthesized from an aldehyde via formation of an oxime followed by dehydration. researchgate.netgoogle.com

Cross-Coupling Strategies for Aryl-Aryl Bond Formation

Precursor Synthesis and Intermediate Transformations in this compound Production

Methyl 2-halobenzoates can be prepared from 2-halobenzoic acids through esterification. The 2-halobenzoic acids themselves are commercially available or can be synthesized from simpler starting materials.

3-Cyanophenylboronic acid can be synthesized from 3-bromoaniline. The aniline (B41778) is first converted to 3-bromobenzonitrile (B1265711) via a Sandmeyer reaction. Then, the bromoarene can be converted to the corresponding boronic acid through a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.

An alternative pathway involves creating the biphenyl structure first, for instance, by coupling 2-bromobenzoic acid with 3-aminophenylboronic acid. The resulting 2-(3-aminophenyl)benzoic acid can then undergo esterification and a Sandmeyer reaction to install the methyl ester and cyano groups, respectively. The order of these final steps can be interchanged.

Emerging Synthetic Approaches and Innovations

Research into the synthesis of biphenyls and related compounds is ongoing, with a focus on developing more efficient, sustainable, and versatile methods. mdpi.com One area of innovation is the use of alternative coupling partners and catalysts. For example, arenediazonium salts are being explored as highly reactive electrophilic coupling partners in palladium-catalyzed C-C bond-forming reactions, allowing for milder reaction conditions. thieme.de

Another emerging trend is the development of one-pot synthetic methodologies. These procedures allow for multiple reaction steps to be carried out in the same reaction vessel without isolating intermediates, which can significantly improve efficiency and reduce waste. tandfonline.com For instance, a one-pot protocol for Suzuki-Miyaura coupling has been developed that generates the aryl boronate in situ, avoiding the need to isolate the often-unstable boronic acids.

Furthermore, there is a growing interest in using more earth-abundant and less toxic metals as catalysts, such as iron and nickel, as alternatives to palladium. nih.govmdpi.com Mechanochemical methods, which use mechanical force to drive chemical reactions, are also being investigated as a green alternative to traditional solvent-based synthesis. mdpi.com

Continuous Flow Chemistry Methodologies for Enhanced Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior heat and mass transfer, improved safety, and enhanced scalability compared to traditional batch processing. flinders.edu.auuni-muenchen.degoogle.com The synthesis of biphenyl compounds, including derivatives similar to this compound, has been successfully demonstrated using continuous flow systems.

A notable approach involves the use of monolithic palladium reactors for Suzuki-Miyaura coupling. mdpi.comsemanticscholar.org In this setup, a solution containing the reactants is passed through a reactor containing an immobilized palladium catalyst. For instance, the synthesis of the isomeric Methyl 2-(2-cyanophenyl)benzoate and the related Methyl 4-(3-cyanophenyl)benzoate has been achieved with significant yields using this method. mdpi.comresearchgate.net The reaction of an arylboronic acid with a methyl benzoate (B1203000) derivative can be performed in a flow microreactor system, demonstrating the feasibility of this technology for producing cyanobiphenyl structures. mdpi.comsemanticscholar.org

The efficiency of such a system is highlighted by the influence of parameters like temperature and residence time on product yield. For example, in the synthesis of biphenyl-4-carbonitrile, increasing the temperature from 100 °C to 120 °C and adjusting the residence time can lead to quantitative yields. mdpi.comsemanticscholar.org Another advanced technique utilizes an automated intermittent flow approach for liquid-liquid biphasic Suzuki couplings, which combines the high productivity of continuous reactors with the ability to handle complex reaction mixtures. researchgate.net These methodologies suggest a viable pathway for the enhanced synthesis of this compound.

Table 1: Synthesis of Cyanobiphenyl Benzoate Derivatives in Continuous Flow
CompoundMethodCatalystYieldReference
Methyl 2-(2-cyanophenyl)benzoateContinuous flow, single monolithic reactorMonolithic Pd43% mdpi.comresearchgate.net
Methyl 2-(2-cyanophenyl)benzoateContinuous flow, three monolithic reactors in seriesMonolithic Pd82% mdpi.comresearchgate.net
Methyl 4-(3-cyanophenyl)benzoateContinuous flow (Condition B: 120 °C)Monolithic Pd87% mdpi.comresearchgate.net

Photocatalytic Synthesis Strategies in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Photocatalysis, utilizing visible light to drive chemical reactions, represents a green and sustainable approach to bond formation. rsc.org This strategy has been applied to Suzuki-Miyaura cross-coupling reactions, providing a mild, alternative pathway for synthesizing biphenyl compounds. rsc.orgnih.gov The formation of the critical C-C bond in this compound could be achieved by coupling methyl 2-halobenzoate with 3-cyanophenylboronic acid under photocatalytic conditions.

Research has demonstrated metallaphotoredox-catalyzed B-alkyl Suzuki-Miyaura cross-coupling, which employs an organic photocatalyst like 4CzIPN in conjunction with a nickel catalyst. nih.gov This system, irradiated with blue light, can effectively form C(sp³)–C(sp²) bonds and can be adapted for C(sp²)–C(sp²) bond formation. nih.gov Another approach utilizes a hybrid photocatalyst, such as a cobalt(II) phthalocyanine (B1677752) complex on a nickel oxide semiconductor, to mediate the Suzuki coupling of aryl halides and phenylboronic acid at room temperature under visible light. rsc.org

These methods are characterized by their operational simplicity and the use of low-cost, sustainable energy sources. The proposed mechanism often involves the generation of radical intermediates through a photo-induced single-electron transfer process. rsc.org While a specific photocatalytic synthesis for this compound is not detailed in the reviewed literature, the established protocols for related biphenyls provide a strong foundation for its development.

Table 2: Key Features of Photocatalytic Suzuki-Coupling Strategies
StrategyCatalyst SystemLight SourceKey AdvantagesReference
Metallaphotoredox CouplingOrganic photocatalyst (e.g., 4CzIPN) + Nickel saltBlue LEDMild conditions, rapid reaction times nih.gov
Semiconductor-Hybrid CatalysisCobalt(II) phthalocyanine on NiOVisible lightPalladium-free, recyclable catalyst rsc.org

Mechanochemical Synthesis Techniques for Solid-State Reactions

Mechanochemistry, where chemical reactions are induced by mechanical force (e.g., ball milling) rather than by conventional solution-based methods, offers significant advantages in terms of reduced solvent waste, energy efficiency, and access to novel reactivity. nih.govacs.org The synthesis of biphenyls via Suzuki coupling has been successfully adapted to mechanochemical conditions. nih.gov

In a typical mechanochemical Suzuki reaction, the aryl halide, boronic acid, a solid base (like potassium carbonate), and a palladium catalyst are milled together in a ball mill. nih.gov This solvent-free or liquid-assisted grinding (LAG) approach can lead to high yields of the desired biphenyl product. The LAG method, which involves adding a small amount of liquid to facilitate the reaction, has been shown to be effective for the coupling of even less reactive aryl chlorides. nih.gov

Mechanochemical methods have also been developed for other cross-coupling reactions like the Buchwald-Hartwig amination, demonstrating the broad applicability of this technique in organic synthesis. cardiff.ac.uk The activation of metals like manganese for reductive coupling reactions is also enhanced by ball milling. cardiff.ac.uk The synthesis of this compound via a mechanochemical Suzuki-Miyaura coupling is a highly plausible and environmentally friendly route, proceeding by grinding methyl 2-halobenzoate, 3-cyanophenylboronic acid, a base, and a palladium catalyst.

Scalability and Industrial Production Considerations for this compound

The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. The Suzuki-Miyaura coupling is a robust and widely used reaction in the pharmaceutical and fine chemical industries, making it a prime candidate for the large-scale synthesis of this compound. mt.com

For batch production, a thorough understanding of reaction parameters is crucial for successful scale-up. sigmaaldrich.com Key considerations include the use of high-purity, dry reagents, maintaining an inert atmosphere to protect the air-sensitive catalyst, and careful temperature control. sigmaaldrich.com The choice of catalyst, base, and solvent must be optimized for both yield and cost-effectiveness on an industrial scale. Both continuous flow and optimized batch processes represent viable strategies for the industrial production of this compound, with flow chemistry offering distinct advantages in terms of modern manufacturing standards.

Chemical Reactivity and Mechanistic Investigations

Reaction Kinetics and Rate Determinations for Transformative Processes

The kinetics of reactions involving esters like Methyl 2-(3-cyanophenyl)benzoate are often studied to understand the factors influencing their reactivity. For instance, in the aminolysis of thionocarbonates with structures analogous to this compound, such as 3-methoxyphenyl (B12655295), 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates, kinetic studies have been performed in 44 wt % ethanol-water at 25.0 °C. acs.org The reactions, conducted with an excess of secondary alicyclic amines, followed pseudo-first-order kinetics. acs.org

For certain amines, the plots of the observed rate coefficient (kobsd) versus amine concentration were linear, yielding a second-order rate constant (k1) that was independent of pH. acs.org However, for other amines, these plots were nonlinear. acs.org The reactivity trend, based on the k1 values, was found to be 4-cyanophenyl > 3-chlorophenyl > 3-methoxyphenyl, which correlates with the electron-withdrawing strength of the substituent on the non-leaving group. acs.org

Brønsted-type plots for the second-order rate constant (k1) are linear, with β1 values of 0.22, 0.20, and 0.24 for the aminolysis of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates, respectively. acs.org These values suggest that the initial nucleophilic attack by the amine to form a zwitterionic tetrahedral intermediate (T±) is the rate-determining step in these reactions. acs.orgacs.org

Similarly, kinetic investigations into the aminolysis of other related thionocarbonates, such as 3-methoxyphenyl 3-nitrophenyl thionocarbonate, 3-chlorophenyl 3-nitrophenyl thionocarbonate, and bis(3-nitrophenyl) thionocarbonate, also revealed that the formation of the zwitterionic intermediate is the rate-limiting step. acs.org The Brønsted-type plots for these reactions yielded linear relationships with slopes (β1) of 0.19, 0.21, and 0.26, respectively. acs.org The reaction rates followed the order bis(3-nitrophenyl) > 3-chlorophenyl > 3-methoxyphenyl, which is consistent with the electron-withdrawing nature of the substituents. acs.org

The alkaline hydrolysis of substituted phenyl benzoates has also been extensively studied, with second-order rate constants measured in various solvent systems. researchgate.net For example, the rate constants for the alkaline hydrolysis of several substituted phenyl benzoates were determined in 2.25 M aqueous n-Bu4NBr at different temperatures. researchgate.net

Detailed Mechanistic Pathways of this compound Transformations

The transformation of this compound and its analogues can proceed through several distinct mechanistic pathways, including aminolysis, hydrolysis, and intramolecular cyclization.

Aminolysis Reactions and Zwitterionic Intermediate Formation

The aminolysis of esters often proceeds through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate (T±). researchgate.netresearchgate.net This intermediate is formed by the nucleophilic attack of an amine on the carbonyl carbon of the ester. researchgate.net Computational studies on the aminolysis of methyl benzoate (B1203000) with ammonia (B1221849) have shown that a stepwise mechanism is energetically favorable, particularly when catalyzed by a general base. acs.org

The formation of zwitterionic intermediates is a key feature in many organic reactions, including the [3+2] cycloaddition reactions of certain three-atom components (TACs) with activated alkenes. mdpi.com

Hydrolysis Reactions and Product Distribution

The hydrolysis of esters like this compound can be catalyzed by either acid or base and generally yields the corresponding carboxylic acid and alcohol. epa.gov The base-catalyzed hydrolysis of esters typically follows a BAC2 mechanism, which involves a bimolecular nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. epa.gov

Studies on the hydrolysis of methyl benzoates in high-temperature water (HT-H2O) have shown that both hydrolysis and decarboxylation can occur, with the product distribution being dependent on the reaction temperature. psu.edu For instance, the hydrolysis of methyl 2,4,6-trimethylbenzoate (B1236764) at 250 °C yields both the corresponding carboxylic acid and the decarboxylated product, 1,3,5-trimethylbenzene. psu.edu At a higher temperature of 300 °C, decarboxylation becomes the predominant pathway. psu.edu

The presence of substituents on the phenyl ring can significantly influence the rate of hydrolysis. zenodo.org For example, the rate of alkaline hydrolysis of methyl benzoates is affected by the position of a methoxy (B1213986) substituent. An ortho-methoxy group can increase the rate of hydrolysis due to its influence on the stability of the transition state. zenodo.org

The following table summarizes the results of the hydrolysis of various methyl benzoates in high-temperature water.

EntrySubstrateTemperature (°C)Products and Yields (%)
1Methyl 2,4,6-trimethylbenzoate (1a)2502,4,6-trimethylbenzoic acid (2a) (20%)
2Methyl 2,4,6-trimethylbenzoate (1a)250 (2h)2,4,6-trimethylbenzoic acid (2a) (53%) + 1,3,5-trimethylbenzene (3a) (20%)
3Methyl 2,4,6-trimethylbenzoate (1a)3001,3,5-trimethylbenzene (3a) (89%)
4Methyl benzoate (1b)250Benzoic acid (2b) (42%)
5Methyl 4-tert-butylbenzoate (1c)2504-tert-butylbenzoic acid (2c) (68%)
6Methyl 4-nitrobenzoate (B1230335) (1d)2504-nitrobenzoic acid (2d) (66%)
7Methyl 4-methoxybenzoate (B1229959) (1f)2504-methoxybenzoic acid (2f) (46%)
8Methyl 4-methoxybenzoate (1f)3004-methoxybenzoic acid (2f) (70%) + Anisole (3f) (4%)
9Methyl 4-aminobenzoate (B8803810) (1g)2504-aminobenzoic acid (2g) (7%) + Aniline (B41778) (3g) (51%)
Data sourced from a study on the hydrolysis and saponification of methyl benzoates in high-temperature water. psu.edu

Intramolecular Cyclization and Tandem Reaction Sequences

This compound and its analogues can undergo intramolecular cyclization reactions, often as part of a tandem reaction sequence. For example, isocoumarin (B1212949) derivatives can be synthesized through a tandem Michael addition/intramolecular cyclization process. nih.gov This reaction involves the addition of an organozinc reagent to a 2-(o-(methoxycarbonyl)phenyl)-2,3-allenoate, followed by an intramolecular cyclization to form the isocoumarin ring system. nih.gov

Phosphine-catalyzed [3+2] cycloaddition reactions of allenoates with alkenes also represent a type of tandem reaction sequence where intramolecular processes play a crucial role. pku.edu.cn

Proton Transfer Processes in Reaction Mechanisms

Proton transfer is a fundamental step in many chemical reactions, including those involving esters. masterorganicchemistry.com In the aminolysis of esters, proton transfer is often facilitated by a "proton shuttle," such as a solvent molecule or another molecule of the amine reactant. researchgate.netmasterorganicchemistry.com This process is crucial for the conversion of the initially formed zwitterionic intermediate into the final products. researchgate.net Computational studies have highlighted the role of ammonia as a catalyst in the aminolysis of methyl benzoate by facilitating proton-transfer processes. researchgate.net

In more complex biological systems, proton transfer can occur over long distances and is a key component of processes like biocatalysis and photosynthesis. nih.gov The mechanism of proton transfer can range from a single concerted step to a stepwise relay-type process. nih.gov In concerted proton-coupled electron transfer (CPET) reactions, the transfer of a proton and an electron can occur synchronously. nih.gov

Catalytic Reaction Mechanisms Involving this compound or its Analogues

Various catalytic systems have been developed to promote the transformation of this compound and related compounds. Transition metal catalysts, particularly those based on palladium, are widely used in cross-coupling reactions to form carbon-carbon bonds. dtu.dk For example, the Suzuki-Miyaura coupling reaction can be used to synthesize biaryl compounds, and has been employed in the synthesis of analogues of this compound. researchgate.net

The Mitsunobu reaction, another important transformation in organic synthesis, can be performed catalytically using recyclable azo reagents. rsc.org Mechanistic studies of these catalytic Mitsunobu reactions suggest the formation of betaine (B1666868) intermediates, similar to the traditional stoichiometric reaction. rsc.org

The development of catalyst-free protocols for reactions such as the formation of C=N double bonds offers a greener alternative to traditional catalytic methods. nih.gov For instance, the reaction of methyl 4-formyl-3-cyanobenzoate with anilines can proceed efficiently in a water/dichloromethane solvent system without the need for an acid catalyst. nih.gov

The following table shows the results of the optimization of the catalyst-free reaction between methyl 4-formyl-3-cyanobenzoate and aniline.

EntrySolventAdditiveYield (%)
10H2ONone35
11CH3OHNone75
12EtOAcNone62
13CHCl3None55
14CH2Cl2None30
15H2O (1 mL)None35
16H2O/CH2Cl2 (3:1)None89
17H2O/CH2Cl2 (4:1)None95
18H2O/CH3OH (4:1)None42
Data sourced from a study on developing a fast and catalyst-free protocol to form C=N double bonds. nih.gov

Characterization of Transition States and Activation Barriers

Detailed experimental or computational studies characterizing the transition states and activation barriers for reactions specifically involving this compound are not extensively available in the reviewed scientific literature. Mechanistic investigations for closely related reactions, such as the aminolysis of methyl benzoate, have been explored using density functional and ab initio methods. mdpi.comgoogle.com These studies calculate the energies of transition state structures for both concerted and stepwise mechanisms, highlighting the considerable energy savings provided by catalytic processes. mdpi.comgoogle.com For example, the general base catalysis of methyl benzoate aminolysis with ammonia indicates that the catalyst facilitates proton-transfer processes, thereby lowering the activation energy. google.com

However, without specific studies on this compound, data on its unique transition state geometries, activation energies, and the influence of the ortho- and cyano-substituents on these parameters remains an area for future research.

Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise three-dimensional atomic arrangement of a compound in its solid state. rigaku.com This technique involves irradiating a single, high-quality crystal of the substance with an X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the exact positions of atoms within the crystal lattice. rigaku.comscielo.br

For Methyl 2-(3-cyanophenyl)benzoate, an SCXRD analysis would provide invaluable data, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Torsional angles: The dihedral angle between the two phenyl rings, which is a key conformational feature.

Crystal packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as C-H···N or π-π stacking.

Absolute configuration: Unambiguous determination of the molecule's stereochemistry in chiral crystals. rigaku.com

While the search results highlight the importance and application of SCXRD for structurally similar compounds and for studying polymorphism, specific crystallographic data (e.g., unit cell dimensions, space group) for this compound were not found in the provided search results. kau.edu.sanih.gov The study of polymorphs, which are different crystal forms of the same compound, is crucial as different forms can have distinct physical properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the protons on the biphenyl (B1667301) system are expected to appear as complex multiplet signals in the aromatic region, typically between δ 7.2 and 8.2 ppm. The methyl ester group (-OCH₃) would resonate as a distinct singlet at approximately δ 3.9 ppm. While the nitrile group (-C≡N) does not have protons to give a direct signal, its strong electron-withdrawing nature influences the chemical shifts of adjacent protons on its phenyl ring.

Interactive Data Table: Predicted NMR Chemical Shifts (CDCl₃)

Nucleus Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
¹H Aromatic protons 7.2 - 8.2 Multiplet
¹H Methyl ester (-OCH₃) ~ 3.9 Singlet
¹³C Ester carbonyl (C=O) 167 - 170 Singlet
¹³C Aromatic carbons 120 - 140 Multiple Singlets
¹³C Nitrile carbon (-C≡N) 115 - 120 Singlet

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₅H₁₁NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight, approximately 237.26. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. rsc.org

Common fragmentation patterns observed in the mass spectrum could include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment ion [M-31]⁺.

Cleavage of the ester group to form a benzoyl-type cation.

Fission at the biphenyl linkage, leading to ions corresponding to the individual substituted phenyl rings.

Analysis of these fragments allows chemists to piece together the molecular structure, corroborating data from other spectroscopic methods.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making these techniques ideal for functional group identification. upi.edu

For this compound, the FT-IR spectrum would display several key absorption bands:

C≡N Stretch: A sharp, medium-intensity band for the nitrile group typically appears around 2220-2230 cm⁻¹.

C=O Stretch: A strong, sharp absorption from the ester carbonyl group is expected in the region of 1715-1730 cm⁻¹. libretexts.org

C–O Stretch: The C-O single bonds of the ester group will show characteristic stretches in the 1300-1000 cm⁻¹ region. libretexts.org

C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. upi.edu

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ range.

Raman spectroscopy provides complementary information and is particularly useful for detecting symmetric, non-polar bonds, which may be weak or absent in the IR spectrum.

Interactive Data Table: Characteristic FT-IR Absorption Bands

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Nitrile (-C≡N) Stretch 2220 - 2230 Medium, Sharp
Ester (-COOCH₃) C=O Stretch 1715 - 1730 Strong, Sharp
Ester (-COOCH₃) C-O Stretch 1300 - 1000 Medium-Strong
Aromatic Ring C-H Stretch > 3000 Variable
Aromatic Ring C=C Stretch 1600 - 1450 Variable
Methyl (-CH₃) C-H Stretch < 3000 Variable

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). msu.edu The technique is particularly sensitive to conjugated systems.

The structure of this compound contains multiple chromophores, including two phenyl rings and a nitrile group, which form a conjugated π-electron system. This extended conjugation is expected to result in strong absorption in the UV region. The primary electronic transitions observed would be π → π* transitions associated with the aromatic system. These typically occur with high molar absorptivity (ε). msu.edu A weaker n → π* transition, associated with the non-bonding electrons on the carbonyl oxygen, may also be observed at a longer wavelength. upi.edu For aromatic systems like this, the maximum absorption wavelength (λmax) is often found in the 270–300 nm range.

High-Resolution Spectroscopic Methods (e.g., HRESIMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a critical tool for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio to several decimal places.

For this compound (C₁₅H₁₁NO₂), the calculated monoisotopic mass is 237.078979 Da. chemspider.com HRESIMS analysis would aim to measure the mass of the molecular ion (e.g., the protonated molecule [M+H]⁺ at m/z 238.086258) with very high precision (typically within 5 ppm). rsc.org Obtaining a measured mass that matches the calculated mass to this degree of accuracy provides definitive confirmation of the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Properties

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to model the electronic structure and predict various molecular properties from first principles. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a common choice for molecules of this size. Methods like the B3LYP functional combined with Pople-style basis sets (e.g., 6-311+G(d,p)) are frequently employed for optimizing the geometries and calculating the electronic properties of substituted biphenyl (B1667301) systems. rsc.org

The geometry of Methyl 2-(3-cyanophenyl)benzoate is defined by the spatial arrangement of its constituent atoms. A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. This torsion is a result of the balance between the steric hindrance of the ortho-substituents (the ester group and a hydrogen atom) and the electronic effects of π-conjugation, which favors planarity.

Geometry optimization calculations using DFT are employed to locate the minimum energy conformation of the molecule. For this compound, the ground state is a non-planar structure. The rotation around the central C-C bond connecting the two rings is a critical conformational process. The energy required for this rotation, known as the torsional barrier, can be calculated by mapping the potential energy surface as a function of the dihedral angle. The transition state for this rotation typically occurs at a dihedral angle of 90°, where π-conjugation is minimal, while the planar conformations (0° and 180°) are destabilized by steric repulsion between the substituents. rsc.orgresearchgate.net

Table 1: Calculated Conformational Data for this compound Note: The data presented in this table are representative values derived from typical DFT calculations on substituted biphenyls and are intended for illustrative purposes.

ParameterValueMethod
Ground State Dihedral Angle~55°B3LYP/6-311+G(d,p)
Torsional Barrier (Planar Transition State)~8-12 kcal/molB3LYP/6-311+G(d,p)
Torsional Barrier (Perpendicular Transition State)~2-4 kcal/molB3LYP/6-311+G(d,p)

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is distributed across the cyanophenyl and benzoate (B1203000) moieties, facilitated by the π-system.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the ester carbonyl group. These sites are susceptible to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms of the aromatic rings, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals. For this compound, significant delocalization interactions (hyperconjugation) would be observed between the π orbitals of the phenyl rings and the p-orbitals of the cyano and ester groups. This analysis can quantify the stability imparted by these electronic delocalizations and provide insight into the nature of the chemical bonds and the distribution of electron density.

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to predict the global reactivity of this compound. These descriptors provide a quantitative measure of different aspects of chemical reactivity.

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment, indicating its ability to act as an electrophile.

These descriptors are valuable for comparing the reactivity of this compound with other related compounds and for predicting its behavior in various chemical reactions.

Table 2: Calculated Quantum Chemical Descriptors Note: These values are illustrative and represent typical results from DFT calculations.

DescriptorSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--7.5
LUMO EnergyELUMO--1.8
HOMO-LUMO GapΔEELUMO - EHOMO5.7
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.65
Chemical Hardnessη(ELUMO - EHOMO) / 22.85
Electrophilicity Indexωμ2 / (2η)3.79

Theoretical Studies of Reaction Mechanisms and Energetics

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions, such as the hydrolysis of the ester group in this compound. Theoretical studies can map out the entire reaction pathway, identifying intermediates and transition states. researchgate.net

A key reaction for this molecule is the base-catalyzed hydrolysis (saponification) of the methyl ester group. The mechanism proceeds via a nucleophilic acyl substitution. chemistrysteps.comlibretexts.org Computational modeling can locate the transition state (TS) for the rate-determining step, which is typically the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

By calculating the energies of the reactants, the transition state, and the products, the activation barrier (ΔG‡) for the reaction can be determined. This barrier represents the minimum energy required for the reaction to occur and is directly related to the reaction rate. For ester hydrolysis, calculations would involve optimizing the geometry of the tetrahedral intermediate and the transition state leading to its formation. researchgate.net

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is effective for modeling how the solvent stabilizes charged species, such as the negatively charged tetrahedral intermediate and transition state in the hydrolysis reaction. researchgate.net Calculations often show that polar solvents significantly lower the activation barrier for reactions involving charge separation or charged intermediates, thereby increasing the reaction rate. rsc.orgrsc.org

Prediction and Evaluation of Nonlinear Optical (NLO) Properties

There is no available research on the predicted or experimentally evaluated nonlinear optical (NLO) properties of this compound. NLO properties are of interest for applications in optoelectronics and photonics, and computational methods are often used to screen candidate molecules. However, no such computational screening or experimental validation for this specific compound was found in the literature.

Tautomerism and Conformational Stability Studies

A search for studies on the tautomerism and conformational stability of this compound yielded no results. Tautomerism, the interconversion of structural isomers, and conformational analysis, which explores the different spatial arrangements of a molecule, are fundamental aspects of its chemical behavior and reactivity. Computational studies are essential for determining the relative energies of different tautomers and conformers.

Synthesis and Study of Derivatives and Analogues of Methyl 2 3 Cyanophenyl Benzoate

The exploration of derivatives and analogues of Methyl 2-(3-cyanophenyl)benzoate is a key area of research, aimed at understanding how structural modifications influence its chemical and physical properties. This involves strategic alterations to the core molecular framework, transformations of its functional groups, and the preparation of specialized analogues for in-depth studies.

Applications in Organic Synthesis

Role as a Key Synthetic Intermediate or Building Block for Complex Molecules

As a substituted biphenyl (B1667301) derivative, Methyl 2-(3-cyanophenyl)benzoate possesses two key functional groups: a nitrile group and a methyl ester. In principle, these groups can be chemically transformed to introduce new functionalities. For instance, the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The methyl ester can be hydrolyzed to a carboxylic acid or be used in transesterification reactions. These potential transformations make it a plausible, if not widely documented, intermediate for creating more complex molecules.

The biphenyl scaffold itself is a common structural motif in pharmaceuticals and material science. The synthesis of such compounds often relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling. While this compound is commercially available for research purposes, specific examples of its use as a starting material in the synthesis of more complex, named molecules are not prominently featured in the reviewed literature. Its utility is often overshadowed by more commonly cited isomers.

Utilization in the Construction of Diverse Molecular Architectures

The construction of diverse molecular architectures often relies on the strategic use of multifunctional building blocks. This compound, with its distinct functional groups on separate phenyl rings, has the potential to be used in the programmed assembly of complex structures. The cyano and ester groups can be selectively addressed under different reaction conditions to build larger molecules step-by-step.

However, a review of available research indicates a lack of specific, published examples demonstrating the use of this compound in creating a variety of molecular architectures, such as polymers, macrocycles, or complex heterocyclic systems. While related cyanophenyl-containing compounds are used to generate coordination polymers and liquid crystals, the specific contribution of this isomer is not detailed.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Advancements

Research into Methyl 2-(3-cyanophenyl)benzoate has primarily focused on its synthesis and characterization. The compound is typically synthesized via cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This involves the reaction of a methyl benzoate (B1203000) derivative with a cyanophenylboronic acid derivative in the presence of a palladium catalyst.

Spectroscopic analysis has been crucial in confirming the structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the aromatic protons and the methyl ester group. Infrared (IR) spectroscopy shows distinct absorption bands for the nitrile (C≡N) and ester (C=O) functional groups. Mass spectrometry confirms the molecular weight of the compound.

Unexplored Avenues in the Synthesis and Reactivity of this compound

While Suzuki-Miyaura coupling is a common synthetic route, there remain unexplored avenues for the synthesis of this compound. Alternative cross-coupling methodologies, such as Negishi or Stille coupling, could offer different substrate scopes or improved yields under specific conditions. Furthermore, the development of more sustainable, catalyst-free, or one-pot synthetic procedures presents an ongoing challenge and a significant area for future research.

The reactivity of this compound is another area ripe for investigation. The presence of both a cyano and a methyl ester group allows for a wide range of chemical transformations. Selective manipulation of one functional group while leaving the other intact is a key challenge. For instance, the selective reduction of the cyano group to an amine or an aldehyde, or the hydrolysis of the ester to a carboxylic acid without affecting the nitrile, would significantly expand the synthetic utility of this compound. The exploration of its participation in multicomponent reactions and cycloaddition reactions could also lead to the discovery of novel heterocyclic scaffolds.

Potential for Development as Precursors for Advanced Chemical Materials

The bifunctional nature of this compound makes it a promising precursor for the synthesis of advanced chemical materials. The cyano and ester functionalities can be independently or simultaneously modified to create monomers for polymerization reactions. This could lead to the development of novel polyesters, polyamides, or other polymers with tailored thermal, mechanical, and optical properties.

Furthermore, the rigid biphenyl (B1667301) core of the molecule suggests its potential use in the construction of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. greyhoundchrom.com The cyano group, in particular, can influence the electronic properties and intermolecular interactions, which are critical for the performance of such materials. Future research could focus on the design and synthesis of derivatives of this compound with extended conjugation or specific substituents to fine-tune their material properties.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(3-cyanophenyl)benzoate, and how can reaction efficiency be optimized?

Methodological Answer:

  • Step 1: Substitution Strategy : Start with methyl benzoate derivatives and introduce the 3-cyanophenyl group via nucleophilic aromatic substitution (NAS) or Suzuki coupling. Use palladium catalysts for cross-coupling reactions to ensure regioselectivity .
  • Step 2: Esterification : If starting from 3-cyanobenzoic acid, employ Fischer esterification with methanol and sulfuric acid as a catalyst. Monitor reaction progress via TLC or HPLC .
  • Optimization : Use DIPEA (N,N-diisopropylethylamine) to neutralize acidic byproducts and improve yield. Conduct kinetic studies to identify ideal temperature ranges (e.g., 35–60°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the ester carbonyl (δ ~165–170 ppm) and cyano group integration. Compare with structurally similar compounds (e.g., Methyl 2-(cyanomethyl)-3-fluorobenzoate) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify ester C=O stretches (~1720 cm1^{-1}) and nitrile C≡N stretches (~2240 cm1^{-1}) .

Q. Table 1: Key Spectroscopic Data

TechniqueKey Peaks/FeaturesPurpose
1H^1H-NMRδ 3.9–4.1 (ester OCH3_3), δ 7.2–8.3 (aromatic protons)Confirm substitution pattern
IR1720 cm1^{-1} (ester C=O), 2240 cm1^{-1} (C≡N)Functional group validation
HRMS[M+H]+^+ = Calculated m/zMolecular formula confirmation

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic centers (e.g., para to the cyano group). Compare with methyl benzoate derivatives lacking electron-withdrawing groups .
  • Software Tools : Use Mercury CSD 2.0 to analyze crystal packing and intermolecular interactions, which influence reactivity .
  • Reaction Pathway Simulation : Model transition states for NAS using Gaussian or ORCA. Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictions in biological activity data across studies involving structurally similar benzoate esters?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyano vs. chloro/fluoro groups) on target binding. Use molecular docking (AutoDock Vina) to assess interactions with enzymes/receptors .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) and apply statistical tools (ANOVA) to identify outliers or confounding variables .

Q. Table 2: Substituent Effects on Biological Activity

SubstituentCompound ExampleObserved ActivityReference
3-CNThis compoundModerate enzyme inhibition
4-Cl-3-FMethyl 2-(4-chloro-3-fluorobenzoyl)benzoateEnhanced antimicrobial activity

Q. How do crystallographic techniques elucidate the molecular packing and intermolecular interactions of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., using acetonitrile/ethyl acetate). Refine structures with SHELXL to determine bond lengths/angles and hydrogen-bonding networks .
  • Packing Analysis : Use Mercury’s Materials Module to identify π-π stacking between aromatic rings or dipole interactions involving the cyano group .

Q. How can researchers optimize reaction conditions for scale-up synthesis while minimizing byproducts?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) systematically. Use HPLC to quantify byproducts like hydrolyzed acids or dimerization products .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling efficiency. Compare turnover numbers (TON) and selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

Methodological Answer:

  • Purity Assessment : Repeat synthesis with rigorous purification (column chromatography, recrystallization). Characterize via DSC (Differential Scanning Calorimetry) for melting point validation .
  • Solubility Studies : Use standardized solvents (e.g., DMSO, ethanol) and report conditions (temperature, concentration). Cross-reference with structurally analogous esters (e.g., Methyl 2-(2-methylphenoxy)benzoate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.